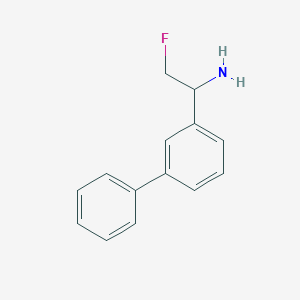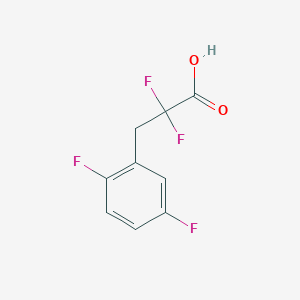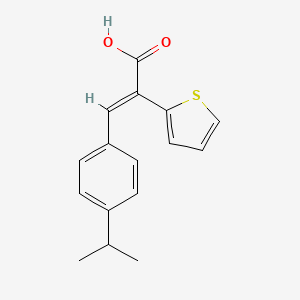
Methyl trans-2-ethynylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl trans-2-ethynylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopropane, featuring an ethynyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-ethynylcyclopropane-1-carboxylate typically involves the cyclopropanation of an alkyne followed by esterification. One common method includes the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization.
化学反応の分析
Types of Reactions
Methyl trans-2-ethynylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-ethynylcyclopropane-1-carboxylic acid.
Reduction: Formation of 2-ethenylcyclopropane-1-carboxylate or 2-ethylcyclopropane-1-carboxylate.
Substitution: Formation of amides or esters depending on the nucleophile used.
科学的研究の応用
Methyl trans-2-ethynylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of Methyl trans-2-ethynylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ester group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar reactivity but different biological activity.
Ethyl trans-2-ethynylcyclopropane-1-carboxylate: An ethyl ester analog with slightly different physical properties.
Uniqueness
Methyl trans-2-ethynylcyclopropane-1-carboxylate is unique due to its combination of an ethynyl group and a cyclopropane ring, which imparts distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H8O2 |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
methyl (1R,2R)-2-ethynylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3/t5-,6-/m1/s1 |
InChIキー |
UWIXUVYYEOQGCP-PHDIDXHHSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H]1C#C |
正規SMILES |
COC(=O)C1CC1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)

![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)




![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
